Z-Phe-Arg

Cathepsin B activity pH-dependent substrate specificity fluorogenic protease assay

Z-Phe-Arg (CAS 32949-41-0) is the essential P2-P1 dipeptide scaffold for constructing fluorogenic (AMC, NMec) and chromogenic (pNA) cysteine cathepsin substrates. Unlike Arg-Arg analogs, the Phe-Arg motif confers robust multi-cathepsin reactivity (cathepsins B, K, L, S, V) with up to 7-fold selectivity preference and 10⁶ M⁻¹s⁻¹ catalytic efficiency. Ideal as a precursor for custom conjugate synthesis or as a reference standard in protease inhibitor screening. Confirm purity, residual TFA content, and peptide content with your supplier before ordering.

Molecular Formula C23H29N5O5
Molecular Weight 455.5 g/mol
CAS No. 32949-41-0
Cat. No. B3260320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-Arg
CAS32949-41-0
Molecular FormulaC23H29N5O5
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C23H29N5O5/c24-22(25)26-13-7-12-18(21(30)31)27-20(29)19(14-16-8-3-1-4-9-16)28-23(32)33-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,27,29)(H,28,32)(H,30,31)(H4,24,25,26)/t18-,19-/m0/s1
InChIKeyXHGIWCXAACQYGK-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Phe-Arg (CAS 32949-41-0) in Cysteine Protease Research: A Core Dipeptide Substrate Scaffold for Cathepsin Activity Assays


Z-Phe-Arg (CAS 32949-41-0) is a synthetic dipeptide substrate scaffold that serves as the foundation for a family of widely used fluorogenic and chromogenic protease substrates, including Z-Phe-Arg-AMC, Z-Phe-Arg-pNA, and Z-Phe-Arg-NMec [1]. The core Phe-Arg sequence provides a P2-P1 recognition motif targeted by numerous cysteine cathepsins, particularly cathepsins B, K, L, and S, as well as serine proteases such as plasmin and plasma kallikrein [2]. The N-terminal benzyloxycarbonyl (Z) protecting group confers stability and specificity, while the arginine residue at the P1 position enables selective cleavage by proteases with trypsin-like specificity [3]. This dipeptide core is the basis for both commercial and custom fluorescent/chromogenic conjugates used extensively in enzymatic activity assays, inhibitor screening, and disease biomarker studies.

Why Z-Phe-Arg-Based Substrates Cannot Be Interchanged with Z-Arg-Arg Analogs: Evidence of Differential Cathepsin Selectivity and pH-Dependent Activity


Direct substitution of Z-Phe-Arg derivatives with Z-Arg-Arg analogs is not scientifically justifiable due to fundamental differences in cathepsin recognition, pH-dependent cleavage efficiency, and cross-reactivity profiles [1]. While Z-Arg-Arg-AMC is often considered a cathepsin B-selective substrate, it exhibits minimal activity at acidic pH and is not cleaved by cathepsins K, S, or V at any pH [2]. In contrast, Z-Phe-Arg-AMC demonstrates robust cleavage by multiple cathepsins across both acidic and neutral conditions, providing a broader but distinct selectivity profile [3]. The P2 phenylalanine residue in Z-Phe-Arg confers a 7-fold preference over arginine at this position for cathepsin B, and the kcat/Km ratio for cathepsin L can exceed that of cathepsin B by over an order of magnitude [4]. These quantitative differences necessitate careful selection of the appropriate substrate scaffold based on the specific research objective rather than assuming functional interchangeability.

Quantitative Evidence for Z-Phe-Arg Substrate Differentiation: Comparative Specific Activity, Kinetic Constants, and pH-Dependent Selectivity


Z-Phe-Arg-AMC Exhibits 7.5-Fold Higher Specific Activity for Cathepsin B at Acidic pH Compared to Z-Arg-Arg-AMC

In a direct head-to-head comparison using purified recombinant human cathepsins, Z-Phe-Arg-AMC demonstrated a specific activity of 974 pmol AMC/min/μg enzyme at pH 4.6, compared to only 130 pmol AMC/min/μg for Z-Arg-Arg-AMC under identical conditions [1]. This 7.5-fold difference highlights the superior performance of the Phe-Arg scaffold in acidic environments typical of lysosomal compartments. Furthermore, Z-Phe-Arg-AMC maintained robust activity at neutral pH (895 pmol AMC/min/μg), whereas Z-Arg-Arg-AMC's activity increased to 441 pmol AMC/min/μg but remained 2-fold lower than Z-Phe-Arg-AMC [2]. This quantitative disparity is critical for researchers requiring reliable cathepsin B activity measurements across physiological pH ranges.

Cathepsin B activity pH-dependent substrate specificity fluorogenic protease assay

Z-Phe-Arg-AMC Is Cleaved by Cathepsins L, K, S, and V, Whereas Z-Arg-Arg-AMC Shows No Detectable Activity Against Cathepsins K, S, and V

Cross-reactivity profiling revealed a stark contrast in selectivity: Z-Phe-Arg-AMC is cleaved by all five tested cysteine cathepsins (B, L, K, S, V), whereas Z-Arg-Arg-AMC is cleaved exclusively by cathepsins B and L [1]. For cathepsin L at pH 4.6, Z-Phe-Arg-AMC exhibited a specific activity of 7099 pmol AMC/min/μg, while Z-Arg-Arg-AMC showed only 125 pmol AMC/min/μg, representing a 57-fold difference [2]. Notably, cathepsins K, S, and V displayed zero activity towards Z-Arg-Arg-AMC at both pH 4.6 and 7.2, underscoring the inability of the Arg-Arg scaffold to serve as a pan-cathepsin substrate [3]. This quantitative cross-reactivity profile establishes Z-Phe-Arg-AMC as a versatile substrate for broad cathepsin activity screening, whereas Z-Arg-Arg-AMC is restricted to B/L-specific applications.

Cysteine cathepsin profiling substrate specificity protease inhibitor screening

Cathepsin L Exhibits 107-Fold Higher Affinity for Z-Phe-Arg-NMec Compared to Cathepsin B (Km 0.7 μM vs. 75 μM)

Kinetic analysis of purified rabbit liver cathepsins revealed a profound difference in substrate affinity: cathepsin L displayed a Km of 0.7 μM for Z-Phe-Arg-NMec, whereas cathepsin B exhibited a Km of 75 μM under identical conditions [1]. This 107-fold difference in Michaelis constant reflects the markedly higher binding affinity of cathepsin L for the Phe-Arg motif. Combined with a kcat of 20 s⁻¹ for cathepsin L, this translates to a catalytic efficiency (kcat/Km) of approximately 28,600 mM⁻¹s⁻¹, vastly exceeding that of cathepsin B [2]. This quantitative distinction enables researchers to exploit substrate concentration as a discriminating factor: at low micromolar concentrations, Z-Phe-Arg-NMec selectively measures cathepsin L activity with minimal cathepsin B interference.

Cathepsin L/B discrimination Michaelis-Menten kinetics enzyme specificity

Z-Phe-Arg-NMec Hydrolysis by Sj31 Cathepsin B-Like Protease Shows 18-21-Fold Higher Activity Than Z-Arg-Arg-NMec

In a study of the cathepsin B-like protease Sj31 from Schistosoma japonicum, the specific activity for Z-Phe-Arg-NMec was 18-21-fold higher than for Z-Arg-Arg-NMec at the optimal pH range of 5.0-6.0 [1]. This dramatic preference for the Phe-Arg over the Arg-Arg sequence underscores the importance of the P2 phenylalanine residue for substrate recognition by this parasite enzyme. In comparison, bovine spleen cathepsin B showed only a 4-6-fold preference, highlighting species-specific differences in S2 subsite architecture that can be exploited for selective inhibitor design [2].

Parasite protease assays Schistosoma japonicum cathepsin B-like enzymes

Z-Phe-Arg-pNA Serves as a Pan-Cathepsin Chromogenic Substrate Cleaved by Cathepsins B, K, L, and S, Unlike Z-Arg-Arg-pNA Which Is Selective for Cathepsin B

The chromogenic derivative Z-Phe-Arg-pNA is cleaved by a broad panel of cysteine cathepsins including B, K, L, and S, as well as papain, trypsin, and plasma kallikrein, making it a versatile tool for assessing total cysteine protease activity via simple spectrophotometric detection . In contrast, Z-Arg-Arg-pNA exhibits selectivity for cathepsin B and stem bromelain, with negligible activity against cathepsins K, L, or S [1]. This functional divergence is supported by studies employing Glp-Phe-Gln-pNA in combination with Z-Arg-Arg-pNA for differential determination of cathepsins L and B, where Z-Phe-Arg-pNA's broad reactivity serves as a complementary total activity probe [2].

Chromogenic protease assay cathepsin inhibitor screening spectrophotometric detection

Z-Phe-Arg-AMC Exhibits kcat/Km Values Ranging from 10⁴ to 10⁶ M⁻¹s⁻¹ Across Multiple Cathepsins, Enabling Sensitive Detection in Complex Biological Matrices

Comprehensive kinetic profiling demonstrates that Z-Phe-Arg-AMC serves as an efficient substrate across multiple human cysteine cathepsins with catalytic efficiencies spanning two orders of magnitude: cathepsin K exhibits the highest efficiency (kcat/Km = 4 × 10⁵ M⁻¹s⁻¹), followed by cathepsin L (kcat/Km ≈ 10⁶ M⁻¹s⁻¹), cathepsin B (kcat/Km ≈ 10⁵ M⁻¹s⁻¹), cathepsin S (kcat/Km ≈ 10⁴-10⁵ M⁻¹s⁻¹), and cathepsin V (kcat/Km ≈ 10⁴ M⁻¹s⁻¹) [1]. These high catalytic efficiencies enable detection of picomolar enzyme concentrations in tissue homogenates and cell lysates. In contrast, Z-Arg-Arg-AMC displays substantially lower catalytic efficiency for cathepsin B and negligible activity toward other family members, limiting its utility in total activity measurements [2].

Fluorogenic substrate sensitivity catalytic efficiency biological sample analysis

Procurement-Driven Application Scenarios for Z-Phe-Arg Substrates Based on Quantitative Differentiation Evidence


Broad-Spectrum Cysteine Cathepsin Activity Screening in Tissue Homogenates and Cell Lysates

For researchers measuring total cysteine cathepsin activity across complex biological samples, Z-Phe-Arg-AMC is the optimal substrate selection based on its demonstrated cleavage by cathepsins B, L, K, S, and V, whereas Z-Arg-Arg-AMC fails to detect cathepsins K, S, and V entirely [1]. The 7.5-fold higher specific activity at acidic pH and 2-fold higher activity at neutral pH for cathepsin B further support this choice. This application is particularly relevant for studies of lysosomal storage disorders, cancer invasion/metastasis, and neurodegenerative diseases where multiple cathepsins contribute to pathology. For spectrophotometric detection, Z-Phe-Arg-pNA offers a chromogenic alternative with comparable breadth of cathepsin coverage.

Selective Cathepsin L Activity Measurement Without Inhibitor Addition

Researchers requiring cathepsin L-specific measurements in samples containing both cathepsins B and L can exploit the 107-fold difference in Km values (0.7 μM for cathepsin L vs. 75 μM for cathepsin B) [2]. By conducting assays at low substrate concentrations (≤5 μM Z-Phe-Arg-AMC or Z-Phe-Arg-NMec), cathepsin B contribution becomes negligible, enabling selective cathepsin L detection without the need for expensive or labor-intensive inhibitor additions such as CA-074 or Z-Phe-Phe-CHN2. This approach reduces assay cost and complexity while maintaining quantitative accuracy for cathepsin L activity in tissue extracts and purified enzyme preparations.

High-Throughput Inhibitor Screening Against Multiple Cathepsin Isoforms

Pharmaceutical screening programs targeting cysteine cathepsins benefit from Z-Phe-Arg-AMC's broad reactivity profile, which allows a single fluorogenic assay to simultaneously evaluate inhibitor potency against cathepsins B, L, K, S, and V [3]. The high catalytic efficiencies (kcat/Km values up to 10⁶ M⁻¹s⁻¹) provide sufficient signal-to-noise for robust Z' factor determination in 384- and 1536-well formats. Counter-screening with Z-Arg-Arg-AMC can then distinguish cathepsin B-specific inhibitors from pan-cathepsin inhibitors. For chromogenic HTS applications, Z-Phe-Arg-pNA provides a compatible alternative with detection at 405-410 nm.

Schistosoma and Other Parasite Cathepsin B-Like Protease Characterization

In parasitology research targeting helminth digestive proteases, Z-Phe-Arg-NMec demonstrates 18-21-fold higher specific activity than Z-Arg-Arg-NMec for Schistosoma japonicum Sj31 protease [4]. This substantial preference for the Phe-Arg motif over the Arg-Arg motif is conserved across multiple schistosome species and other parasitic flatworms. Researchers studying parasite protease biology or developing anti-parasitic agents should prioritize Z-Phe-Arg substrates to achieve adequate assay sensitivity and to more accurately reflect the native substrate preferences of these enzymes, which typically favor hydrophobic P2 residues.

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